(S)-1-N-Boc-Piperidine-2-carboxamide

Catalog No.
S755734
CAS No.
78058-41-0
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-N-Boc-Piperidine-2-carboxamide

CAS Number

78058-41-0

Product Name

(S)-1-N-Boc-Piperidine-2-carboxamide

IUPAC Name

tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1

InChI Key

KIFYKONQFFJILQ-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N

Regenerative and Aesthetic Medicine

Methods: Clinical trials adhering to PRISMA guidelines and registered with PROSPERO assessed the efficacy of (S)-1-N-Boc-Piperidine-2-carboxamide applications. Quality assessment utilized tools like Cochrane Risk of Bias and Newcastle Ottawa Scale.

Organic Synthesis

Methods: Synthesis involves constructing the carbon skeleton, introducing/removing functional groups, and employing spectroscopic tools for structural analysis.

Pharmaceutical Research

Methods: Research involves preformulation studies, drug delivery systems, and computational biopharmaceutics.

Biochemistry

Methods: Biochemical assays and molecular biology techniques are used to analyze the compound’s interaction with biological systems.

Industrial Applications

Field: Industrial Applications

Methods: Integration into industrial processes is studied, focusing on efficiency, productivity, and sustainability.

Results: The application of (S)-1-N-Boc-Piperidine-2-carboxamide in industrial settings has shown potential in improving process optimization and material performance.

Material Science

Field: Material Science

(S)-1-N-Boc-Piperidine-2-carboxamide is a chemical compound characterized by its structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxamide functional group. Its molecular formula is C11H20N2O3C_{11}H_{20}N_{2}O_{3} and it has a molecular weight of approximately 224.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.

There's no documented information on a specific mechanism of action for (S)-1-(tert-butoxycarbonyl)-piperidine-2-carboxamide in biological systems. Its structure suggests it might serve as an intermediate or a precursor molecule in the synthesis of more complex bioactive compounds.

  • Low to moderate toxicity [].
  • Non-flammable but may decompose upon heating.
  • Can be mildly irritating to skin and eyes [].
Typical of amides and piperidine derivatives. Key reactions include:

  • Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Deprotection: The Boc group can be removed under acidic conditions, converting the compound into its amine form, which can further participate in coupling reactions.
  • Acylation: The amine nitrogen can react with various acyl chlorides or anhydrides to form new amides, expanding its utility in organic synthesis.

These reactions highlight the compound's versatility as a building block in organic chemistry.

The synthesis of (S)-1-N-Boc-Piperidine-2-carboxamide can be achieved through several methods:

  • One-Pot Synthesis: A practical one-pot method involves the reaction of (±)-piperidine-2-carboxylic acid with reagents that facilitate Boc protection and subsequent amide formation. This method has been documented as efficient and straightforward .
  • Stepwise Synthesis: Another approach includes the separate steps of Boc protection of piperidine-2-carboxylic acid followed by amide bond formation using coupling agents such as carbodiimides.

These methods provide pathways to synthesize the compound while allowing for modifications to optimize yield and purity.

(S)-1-N-Boc-Piperidine-2-carboxamide finds applications primarily in medicinal chemistry and drug design. Its derivatives are explored for:

  • Pharmaceutical Development: The compound serves as an intermediate in synthesizing biologically active molecules.
  • Research: It is used in studies investigating the pharmacological properties of piperidine-based compounds.

The ability to modify the Boc group enhances its utility in creating diverse chemical entities.

Interaction studies involving (S)-1-N-Boc-Piperidine-2-carboxamide focus on its binding affinity to various biological targets. While specific studies are scarce, compounds with similar piperidine structures have demonstrated interactions with:

  • Receptors: Such as dopamine and serotonin receptors.
  • Enzymes: Including proteases and kinases.

These interactions suggest that (S)-1-N-Boc-Piperidine-2-carboxamide may exhibit similar binding characteristics, warranting further investigation into its pharmacodynamics.

Several compounds share structural similarities with (S)-1-N-Boc-Piperidine-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
(R)-1-N-Boc-Piperidine-2-carboxamideEnantiomer of (S)-isomerDifferent stereochemistry may influence biological activity.
N-Boc-pipecolic acidSimilar Boc protection but different ring structureOften used in peptide synthesis; broader applications.
1-(tert-butoxycarbonyl)piperidin-2-oneContains a carbonyl instead of an amidePotentially different reactivity due to carbonyl presence.
N-Methyl-(S)-1-N-Boc-piperidine-2-carboxamideMethyl substitution on nitrogenMay alter lipophilicity and receptor interaction profile.

Each of these compounds presents unique features that differentiate them from (S)-1-N-Boc-Piperidine-2-carboxamide, particularly concerning their biological activity and synthetic utility.

XLogP3

0.4

Sequence

X

Dates

Modify: 2023-08-15

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